molecular formula C16H14ClN5O3 B14923727 2-(1H-benzotriazol-1-yl)-N'-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

2-(1H-benzotriazol-1-yl)-N'-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B14923727
M. Wt: 359.77 g/mol
InChI Key: SFIZCENHOQMMKT-QGMBQPNBSA-N
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Description

2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’~1~-[(E)-1-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a benzotriazole moiety and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’~1~-[(E)-1-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves the following steps:

    Formation of the Benzotriazole Moiety: This can be achieved by the cyclization of o-phenylenediamine with nitrous acid.

    Hydrazide Formation: The hydrazide group can be introduced by reacting an appropriate acyl chloride with hydrazine.

    Condensation Reaction: The final step involves the condensation of the benzotriazole derivative with the hydrazide in the presence of a suitable catalyst under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions can occur at the azomethine linkage.

    Substitution: The benzotriazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for condensation reactions.

Major Products

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced forms of the compound with modified azomethine linkages.

    Substitution Products: Substituted benzotriazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Biological Probes: Used in the study of biological systems due to its unique chemical properties.

Industry

    Corrosion Inhibitors: Used in formulations to prevent corrosion in metal surfaces.

    Dyes and Pigments:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’~1~-[(E)-1-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can interact with metal ions, while the hydrazide group can form hydrogen bonds with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole Derivatives: Compounds with similar benzotriazole structures.

    Hydrazide Derivatives: Compounds featuring hydrazide functional groups.

Uniqueness

The unique combination of the benzotriazole and hydrazide moieties in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14ClN5O3

Molecular Weight

359.77 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14ClN5O3/c1-25-14-7-11(17)6-10(16(14)24)8-18-20-15(23)9-22-13-5-3-2-4-12(13)19-21-22/h2-8,24H,9H2,1H3,(H,20,23)/b18-8+

InChI Key

SFIZCENHOQMMKT-QGMBQPNBSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=N/NC(=O)CN2C3=CC=CC=C3N=N2)Cl

Canonical SMILES

COC1=CC(=CC(=C1O)C=NNC(=O)CN2C3=CC=CC=C3N=N2)Cl

Origin of Product

United States

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